molecular formula C6H7IO2S2 B3021277 2-(Ethylsulfonyl)-5-iodothiophene CAS No. 412965-13-0

2-(Ethylsulfonyl)-5-iodothiophene

Cat. No. B3021277
CAS RN: 412965-13-0
M. Wt: 302.2 g/mol
InChI Key: KTTBOVPLFMROSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-5-iodothiophene is a compound that is related to various thiophene derivatives, which are of interest due to their potential applications in chemical synthesis and material science. The papers provided discuss several thiophene derivatives and their reactions, which can help infer the behavior and properties of 2-(Ethylsulfonyl)-5-iodothiophene.

Synthesis Analysis

The synthesis of thiophene derivatives can involve multiple steps, including metalation, acetylation, and coupling reactions. For instance, ethyl 2-thenyl sulfide is metalated by butyllithium in the 5-position, which is a key step in synthesizing related compounds . Additionally, the acetylation of ethyl 2-thenyl sulfone with acetyl chloride in the presence of stannic chloride leads to the introduction of an acetyl group in the 5-position . These methods could potentially be adapted for the synthesis of 2-(Ethylsulfonyl)-5-iodothiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and properties. The structure of 5-(ethylthiomethyl)-2-thiophenecarboxylic acid, a related compound, was established through its conversion into dimethyl 2,5-thiophenedicarboxylate . This suggests that similar structural analysis techniques could be applied to 2-(Ethylsulfonyl)-5-iodothiophene to determine its precise molecular configuration.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, the bromine of 5-bromo-2-thenyl ethyl sulfone does not get replaced by lithium when reacted with butyllithium, nor by a nitrile group when heated with cuprous cyanide . This indicates a certain level of stability in the position adjacent to the sulfone group, which might be relevant for the reactivity of 2-(Ethylsulfonyl)-5-iodothiophene. Additionally, the preparation of polyhydroxyl oligothiophenes through palladium-catalyzed coupling and the reactions of 2,5-dimethoxythiophen with electrophiles and nucleophiles provide insights into the types of reactions that 2-(Ethylsulfonyl)-5-iodothiophene might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as acid-base properties, solubility, and chemical stability, are important for their practical applications. The physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, which includes their solubility and chemical stability . These findings can be used to predict the behavior of 2-(Ethylsulfonyl)-5-iodothiophene in various environments and its potential to form complexes with metals.

Scientific Research Applications

Conductivity Enhancement in Conductive Polymers

2-(Ethylsulfonyl)-5-iodothiophene and its derivatives play a crucial role in the field of conductive polymers, particularly in the enhancement of electrical conductivity. For example, studies have shown that the structural and dopant engineering in poly(3,4-ethylenedioxythiophene) (PEDOT) thin films, involving the control of PEDOT chain crystallization and subsequent dopant engineering, can lead to significant improvements in conductivity. These advancements are pivotal for applications in organic electronics, photovoltaics, and thermoelectric devices (Gueye et al., 2016).

Synthesis of Versatile Molecules

The synthesis of molecules related to 2-(Ethylsulfonyl)-5-iodothiophene, such as 5-Ethylsulfonyl-2-methoxyaniline, demonstrates the versatility of these compounds in creating various biologically active compounds. These molecules serve as precursors for the development of kinase inhibitors, including VEGFR2 inhibitors and CLK inhibitors, highlighting their importance in pharmaceutical research and development of novel therapeutic agents (Johnson et al., 2022).

Insights into Conductivity Mechanisms

Research into the mechanisms behind conductivity enhancement in conductive polymer films, such as poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), has provided valuable insights. The enhancement achieved through treatment with organic compounds leads to a deeper understanding of the interchain interactions and conformational changes in PEDOT chains, which are crucial for developing more efficient conductive materials (Ouyang et al., 2004).

Nanoparticle Preparation and Applications

The preparation of PEDOT nanoparticles in aqueous solutions, utilizing compounds related to 2-(Ethylsulfonyl)-5-iodothiophene, showcases the potential for creating materials with enhanced conductivity and processability. These advancements are significant for the development of nanostructured materials for electronic and photonic applications (Choi et al., 2004).

Mechanism of Action

Mode of Action

Based on the structure and properties of similar compounds, it could potentially interact with its targets by binding to specific sites, leading to changes in the target’s function . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Compounds with similar structures have been known to influence various metabolic pathways . The downstream effects of these pathways could include a range of cellular responses. Further investigation is necessary to identify the specific pathways affected by this compound.

Pharmacokinetics

Based on the properties of similar compounds, it could potentially have good solubility and bioavailability . Further pharmacokinetic studies are needed to confirm these properties and their impact on the compound’s bioavailability.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 2-(Ethylsulfonyl)-5-iodothiophene could potentially be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s activity

properties

IUPAC Name

2-ethylsulfonyl-5-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTBOVPLFMROSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354924
Record name 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfonyl)-5-iodothiophene

CAS RN

412965-13-0
Record name 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfonyl)-5-iodothiophene
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfonyl)-5-iodothiophene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Ethylsulfonyl)-5-iodothiophene
Reactant of Route 4
2-(Ethylsulfonyl)-5-iodothiophene
Reactant of Route 5
Reactant of Route 5
2-(Ethylsulfonyl)-5-iodothiophene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Ethylsulfonyl)-5-iodothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.